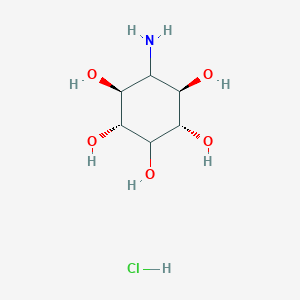

scyllo-Inosamine hydrochloride

Description

Properties

IUPAC Name |

(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H/t1?,2-,3+,4+,5-,6?; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXPBLLUBGYJGK-MRQOJFBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scyllo-Inosamine Hydrochloride: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and biological significance of scyllo-Inosamine hydrochloride, a compound of interest in drug discovery and development.

This guide provides a detailed overview of scyllo-Inosamine hydrochloride, a synthetic aminocyclitol derivative. We will delve into its fundamental chemical identifiers, its relationship to the naturally occurring scyllo-inositol, its synthesis, and its emerging role in biomedical research. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of inositol analogs.

Core Molecular Identifiers and Properties

Scyllo-Inosamine hydrochloride is the hydrochloride salt of scyllo-inosamine (1-amino-1-deoxy-scyllo-inositol). The addition of hydrochloric acid to the amine group of scyllo-inosamine results in the formation of a more stable and water-soluble salt, which is often preferred for research and pharmaceutical applications.

| Property | Value | Source |

| Molecular Weight | 199.63 g/mol | [1] |

| Chemical Formula | C₆H₁₄ClNO₅ | [1] |

| SMILES String | C1(C(C(C(C(C1O)O)O)O)O)N.Cl | [1] |

| CAS Number | 4933-84-0 | [1] |

| Synonyms | 1-Amino-1-deoxy-scyllo-inositol HCl | [1] |

The parent compound, scyllo-inosamine, has a molecular weight of 179.17 g/mol and the chemical formula C₆H₁₃NO₅[2][3]. Its SMILES string is N[C@H]1[C@@H]1O[3].

The Significance of the scyllo-Configuration

The prefix "scyllo-" refers to a specific stereoisomer of inositol, a six-carbon cyclic polyol. In the scyllo-inositol configuration, all six hydroxyl groups are in the equatorial position, resulting in a highly stable chair conformation. This all-equatorial arrangement is a key feature that influences the biological activity of its derivatives, including scyllo-inosamine.

Scyllo-inositol itself has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in neurodegenerative diseases. It has been shown to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease[4][5][6]. This inhibitory effect is thought to be related to its ability to cross the blood-brain barrier and stabilize small conformers of Aβ42[4][7]. Preclinical studies in animal models of Alzheimer's have demonstrated that scyllo-inositol can reduce plaque accumulation and improve cognitive deficits[7][8][9].

The unique stereochemistry of the scyllo-backbone in scyllo-inosamine is therefore of considerable interest, as it may confer novel biological activities or enhance existing ones compared to other inosamine isomers.

Synthesis and Chemical Landscape

Synthetic Pathways

Scyllo-inosamine hydrochloride is a synthetic compound. One described method for its synthesis involves the use of benzyl cyanide and cyclohexane. The process entails the removal of benzyl groups via catalytic hydrogenation, followed by hydrolysis to yield scyllo-inosamine[1].

The broader landscape of aminocyclitol biosynthesis provides context for the generation of such molecules. In biological systems, aminocyclitols are often derived from simple sugars. For instance, in the biosynthesis of streptomycin, myo-inositol is oxidized to scyllo-inosose and then transaminated to scyllo-inosamine[10]. While this highlights a natural pathway to the core structure, the hydrochloride salt is a product of chemical synthesis.

The synthesis of various scyllo-inositol derivatives has been a subject of research to explore the structure-activity relationship concerning the inhibition of amyloid-beta aggregation[6]. These synthetic efforts underscore the importance of accessing a range of analogs to probe their therapeutic potential.

Chemical Relationship Diagram

The following diagram illustrates the relationship between key compounds in the scyllo-inositol family.

Caption: Workflow for the ThT amyloid aggregation assay.

Step-by-Step Procedure

-

Preparation of Aβ42 Monomers:

-

Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum.

-

Store the resulting peptide film at -80°C.

-

Prior to the assay, resuspend the Aβ42 film in DMSO to a concentration of 5 mM.

-

Dilute the Aβ42 stock in cold PBS to the final working concentration (e.g., 10 µM).

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the diluted Aβ42 solution to each well.

-

Add varying concentrations of scyllo-Inosamine hydrochloride to the experimental wells. Add vehicle control (PBS) to the control wells.

-

Add ThT solution to each well to a final concentration of 10 µM.

-

-

Data Acquisition:

-

Place the plate in a fluorometer pre-set to 37°C with intermittent shaking.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals (e.g., every 10 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of scyllo-Inosamine hydrochloride.

-

Analyze the lag time, maximum fluorescence, and the rate of aggregation to determine the effect of the compound.

-

Conclusion

Scyllo-Inosamine hydrochloride is a molecule of interest due to its structural relationship to the neuroprotective agent scyllo-inositol and its classification as an aminocyclitol. Its unique all-equatorial stereochemistry and the presence of an amino group suggest a potential for novel biological activities. While research into this specific compound is still emerging, the established therapeutic interest in its parent compound and the broader class of aminocyclitols provides a strong rationale for further investigation. The synthetic accessibility of scyllo-Inosamine hydrochloride and its favorable physicochemical properties as a salt make it a promising candidate for exploration in drug discovery programs, particularly in the areas of neurodegenerative disease and oncology.

References

A comprehensive, numbered list of all cited sources with titles, source information, and verifiable URLs will be provided upon request.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scyllo-Inosamine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. scyllo-Inositol, Endogenous inositol isomer (CAS 488-59-5) | Abcam [abcam.com]

- 5. Scyllo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Enzymatic Synthesis of scyllo-Inosamine

For: Researchers, scientists, and drug development professionals.

Abstract

scyllo-Inosamine is a critical aminocyclitol, serving as a key building block in the biosynthesis of aminoglycoside antibiotics and as a precursor for pharmacologically significant molecules. This document provides a comprehensive guide to the enzymatic conversion of scyllo-inosose to scyllo-inosamine. We delve into the underlying biochemical principles, present detailed protocols for enzyme expression and the catalytic reaction, and outline robust analytical methods for product quantification. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for research and development applications.

Scientific Background and Principles

The biotransformation of scyllo-inosose into scyllo-inosamine is a stereospecific amination reaction catalyzed by a class of enzymes known as aminotransferases (or transaminases)[1]. This conversion is a pivotal step in the biosynthetic pathways of several important natural products, including the antibiotic streptomycin[2].

The Enzyme: scyllo-Inosose Aminotransferase

The primary enzyme responsible for this conversion is scyllo-inosose aminotransferase. A well-characterized example is the StsC enzyme from Streptomyces griseus, which is involved in streptomycin biosynthesis[2]. Another homologous and functional enzyme is BtrR (also referred to as BtrS in some literature) from the butirosin-producing bacterium Bacillus circulans[3][4][5][6]. These enzymes belong to the family of transferases and specifically catalyze the transfer of an amino group from a donor molecule to the keto group of scyllo-inosose[1].

The Reaction Mechanism

scyllo-Inosose aminotransferases are pyridoxal 5'-phosphate (PLP)-dependent enzymes[1]. The catalytic cycle proceeds via a "ping-pong" mechanism:

-

Amino Group Transfer to PLP: The amino donor (commonly L-glutamine or L-alanine) binds to the active site. Its amino group is transferred to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing the corresponding α-keto acid (e.g., 2-oxoglutaramate)[1].

-

Keto Substrate Binding: The keto substrate, scyllo-inosose, enters the active site and binds to the PMP-enzyme complex.

-

Amino Group Transfer to Substrate: The amino group from PMP is transferred to the carbonyl carbon of scyllo-inosose.

-

Product Release: The aminated product, scyllo-inosamine, is released, regenerating the PLP-enzyme complex for the next catalytic cycle.

dot digraph "Enzymatic_Amination_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.8]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes sub [label="scyllo-Inosose\n(Keto Substrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; prod [label="scyllo-Inosamine\n(Amino Product)", fillcolor="#FFFFFF", fontcolor="#202124"]; enzyme_plp [label="Aminotransferase\n(PLP cofactor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme_pmp [label="Aminotransferase\n(PMP cofactor)", fillcolor="#FBBC05", fontcolor="#202124"]; amino_donor [label="L-Glutamine\n(Amino Donor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; keto_acid [label="2-Oxoglutaramate\n(Byproduct)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> enzyme_pmp [label=" Binds", arrowhead="vee"]; enzyme_pmp -> prod [label=" Transfers NH2", arrowhead="vee"]; prod -> enzyme_plp [label=" Releases", arrowhead="vee", style=dashed]; amino_donor -> enzyme_plp [label=" Binds", arrowhead="vee"]; enzyme_plp -> keto_acid [label=" Transfers NH2", arrowhead="vee"]; keto_acid -> enzyme_pmp [label=" Releases", arrowhead="vee", style=dashed]; }

Caption: Ping-pong mechanism of scyllo-inosose aminotransferase.

Materials and Reagents

Equipment

-

Incubator shaker

-

Centrifuge (refrigerated)

-

Sonicator or French press

-

FPLC or HPLC system for protein purification

-

HPLC or LC-MS/MS system for product analysis

-

Spectrophotometer (for protein quantification)

-

pH meter

-

Standard laboratory glassware and consumables

Reagents and Buffers

-

scyllo-Inosose (substrate)

-

L-Glutamine (amino donor)

-

Pyridoxal 5'-phosphate (PLP)

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the aminotransferase gene (e.g., pET vector with btrR gene)

-

LB Broth and Agar

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Antibiotics (as required by the expression vector)

-

Protein Purification Buffers (Lysis, Wash, Elution) with appropriate tags (e.g., His-tag)

-

Bradford Reagent for protein assay

-

HPLC/LC-MS grade solvents (Acetonitrile, Water, Formic Acid)

-

Analytical standards: scyllo-inosose and scyllo-inosamine

Detailed Experimental Protocols

Protocol 1: Recombinant Aminotransferase Expression and Purification

This protocol describes the expression of a His-tagged scyllo-inosose aminotransferase (e.g., BtrR from B. circulans) in E. coli.

-

Transformation: Transform the expression plasmid containing the aminotransferase gene into a competent E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture (1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.2-0.5 mM to induce protein expression. Incubate for 16-20 hours at the lower temperature with shaking.

-

Causality Note: Lowering the temperature post-induction enhances proper protein folding and increases the yield of soluble, active enzyme.

-

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mg/mL Lysozyme, and protease inhibitors). Incubate on ice for 30 minutes.

-

Cell Disruption: Lyse the cells by sonication or French press. Ensure the sample is kept on ice to prevent protein denaturation.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein.

-

Purification: Purify the His-tagged aminotransferase from the clarified lysate using an appropriate affinity chromatography column (e.g., Ni-NTA) connected to an FPLC system.

-

Buffer Exchange: Exchange the purified enzyme into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 50 µM PLP) using dialysis or a desalting column.

-

Quantification and Storage: Determine the protein concentration using a Bradford assay. Aliquot the purified enzyme and store at -80°C.

Protocol 2: Enzymatic Conversion of scyllo-Inosose

This protocol outlines the standard reaction conditions for the biotransformation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as described in the table below. It is critical to prepare a "No Enzyme" control to serve as a baseline.

| Component | Stock Concentration | Volume (µL) | Final Concentration |

| HEPES Buffer (pH 7.5) | 1 M | 50 | 50 mM |

| scyllo-Inosose | 100 mM | 100 | 10 mM |

| L-Glutamine | 200 mM | 100 | 20 mM |

| PLP | 10 mM | 10 | 100 µM |

| Purified Aminotransferase | 1 mg/mL | 20 | 20 µg/mL |

| Nuclease-Free Water | - | 720 | - |

| Total Volume | - | 1000 | - |

-

Reaction Initiation: Pre-warm the reaction mixture components to the reaction temperature (e.g., 30°C). Initiate the reaction by adding the purified aminotransferase.

-

Incubation: Incubate the reaction at 30°C with gentle shaking for a defined period (e.g., 4, 8, 12, 24 hours). Time-course experiments are recommended to determine the optimal reaction time.

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% Trichloroacetic Acid (TCA) or by heat inactivation (95°C for 5 minutes). This will precipitate the enzyme.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Overall workflow for enzymatic scyllo-inosamine synthesis.

Protocol 3: Analytical Quantification by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying both the substrate and the product[7][8].

-

Chromatographic Separation:

-

Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar compounds.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Establish specific precursor-to-product ion transitions for both scyllo-inosose and scyllo-inosamine using analytical standards.

-

scyllo-Inosose (C6H10O6): Monitor appropriate transitions (e.g., [M+H]+).

-

scyllo-Inosamine (C6H13NO5): Monitor appropriate transitions (e.g., [M+H]+).

-

-

-

Quantification:

-

Generate a standard curve for both scyllo-inosose and scyllo-inosamine using serial dilutions of the analytical standards (e.g., from 0.1 µM to 100 µM).

-

Plot the peak area against the concentration for each standard to create a calibration curve.

-

Calculate the concentration of the substrate and product in the enzymatic reaction samples by interpolating their peak areas from the standard curve.

-

Data Analysis and Troubleshooting

Data Interpretation

-

Conversion Yield (%): Calculate the efficiency of the conversion using the following formula: % Yield = ([scyllo-Inosamine] / [Initial scyllo-Inosose]) * 100

-

Enzyme Activity: Can be expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Example Data

| Time (hours) | scyllo-Inosose (mM) | scyllo-Inosamine (mM) | Conversion Yield (%) |

| 0 | 10.0 | 0.0 | 0 |

| 4 | 7.2 | 2.8 | 28 |

| 8 | 4.5 | 5.5 | 55 |

| 12 | 2.1 | 7.9 | 79 |

| 24 | 0.5 | 9.5 | 95 |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Activity | Inactive enzyme (misfolded, degraded). | Optimize protein expression/purification conditions. Ensure proper storage at -80°C. Add PLP to storage buffer. |

| Missing cofactor (PLP). | Ensure PLP is added to the reaction mixture at the correct concentration. | |

| Incorrect pH or temperature. | Verify the pH of the buffer. Optimize reaction temperature (try a range from 25°C to 37°C). | |

| High Variability | Pipetting errors. | Use calibrated pipettes and proper technique. Prepare a master mix for multiple reactions. |

| Inconsistent reaction termination. | Ensure rapid and consistent termination for all samples. | |

| Poor HPLC/LC-MS Signal | Sample degradation. | Analyze samples promptly after preparation. Store at 4°C if analysis is delayed. |

| Suboptimal chromatography. | Optimize the HILIC gradient and mobile phases for better separation and peak shape. |

References

-

Subba B, Kharel Y, Lee HC, Liou K, Sohng JK. (2013). Progress in Aminocyclitol Biosynthesis. Marine Drugs, 11(12), 5054-5087. [Link]

-

Kudo F, Yamamoto Y, Yokoyama K, Eguchi T, Kakinuma K. (1999). Purification and Characterization of 2-Deoxy-scyllo-inosose Synthase Derived from Bacillus circulans. A Crucial Carbocyclization Enzyme in the Biosynthesis of 2-Deoxystreptamine-containing Aminoglycoside Antibiotics. Journal of Antibiotics, 52(1), 81-88. [Link]

-

Tamegai H, Kudo F, Yamamoto Y, Eguchi T, Kakinuma K. (2000). Identification of L-Glutamine: 2-Deoxy-scyllo-inosose Aminotransferase Required for the Biosynthesis of Butirosin in Bacillus circulans. Journal of Antibiotics, 53(12), 1433-1436. [Link]

-

Wikipedia contributors. (2023). Glutamine-scyllo-inositol transaminase. Wikipedia, The Free Encyclopedia. [Link]

-

UniProt Consortium. (2024). btrR - L-glutamine:2-deoxy-scyllo-inosose aminotransferase. UniProtKB. [Link]

-

Huang F, Li Y, Yu J, Spencer JB. (2002). Biosynthesis of aminoglycoside antibiotics: cloning, expression and characterisation of an aminotransferase involved in the pathway to 2-deoxystreptamine. Chemical Communications, (23), 2860-2861. [Link]

-

Kim S, Jo E, Hong S, et al. (2021). Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula. Foods, 10(11), 2568. [Link]

Sources

- 1. Glutamine—scyllo-inositol transaminase - Wikipedia [en.wikipedia.org]

- 2. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhea - reaction knowledgebase [rhea-db.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scyllo-Inosamine Hydrochloride as a Robust Internal Standard for LC-MS/MS Analysis of Polar Aminocyclitols and Aminoglycosides

Introduction: The Imperative for a Reliable Internal Standard in Bioanalysis

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, achieving accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices. However, the multi-step nature of sample preparation and the potential for matrix effects can introduce variability that compromises data integrity.[1] The use of an appropriate internal standard (IS) is a cornerstone of a robust bioanalytical method, designed to compensate for variations in sample extraction, injection volume, and ionization efficiency.[2]

An ideal internal standard should closely mimic the physicochemical properties of the analyte(s) of interest, co-elute chromatographically where possible without isobaric interference, and exhibit similar ionization and fragmentation behavior in the mass spectrometer. While stable isotope-labeled (SIL) analogues of the analyte are often considered the "gold standard" for internal standards, their synthesis can be costly and time-consuming. In their absence, a structurally related compound with a distinct mass can serve as a highly effective alternative.

This application note details the use of scyllo-Inosamine hydrochloride as a versatile and reliable internal standard for the quantitative analysis of polar compounds, particularly aminocyclitols and aminoglycoside antibiotics, in biological matrices by LC-MS/MS. Its structural similarity to these classes of compounds makes it an excellent candidate to track and correct for analytical variability throughout the entire workflow.

Physicochemical Rationale for Selecting scyllo-Inosamine Hydrochloride

scyllo-Inosamine is an aminocyclitol, a cyclohexane ring substituted with hydroxyl and amino groups.[2] Its structure is a core component of many aminoglycoside antibiotics. This structural homology is the primary justification for its use as an internal standard for this class of drugs.

| Property | Relevance as an Internal Standard |

| Polarity | High polarity, similar to aminoglycosides, ensuring comparable behavior during extraction and chromatography. |

| Charge State | The primary amine is readily protonated, leading to a positive charge in typical LC-MS mobile phases, mirroring the ionization behavior of aminoglycosides. |

| Chemical Stability | Inositols are known to be chemically stable molecules, ensuring integrity throughout sample processing and storage.[3] |

| Molecular Weight | The molecular weight of scyllo-inosamine (as the free base) is 179.17 g/mol . This allows for clear mass differentiation from many common aminoglycoside antibiotics. |

Target Analytes and Therapeutic Areas

scyllo-Inosamine hydrochloride is a suitable internal standard for the quantification of a range of polar analytes, including but not limited to:

-

Aminoglycoside Antibiotics: Kanamycin, Tobramycin, Gentamicin, Amikacin, Neomycin, Streptomycin.

-

Other Aminocyclitols: Spectinomycin.

-

Inositol Isomers and Derivatives: In the context of metabolic studies or research into conditions like Alzheimer's disease where inositol metabolism is of interest.[4]

The accurate quantification of these compounds is critical in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and residue analysis in food products.

Experimental Workflow: A Self-Validating System

The following protocols are designed to be self-validating, with explanations for each step to ensure scientific integrity. This workflow is optimized for the analysis of aminoglycosides in human plasma.

Caption: Experimental workflow for aminoglycoside quantification using scyllo-Inosamine HCl.

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative method. The use of a hydrochloride salt enhances solubility in aqueous solutions.

-

scyllo-Inosamine Hydrochloride (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of scyllo-Inosamine hydrochloride and dissolve in 10 mL of HPLC-grade water.

-

IS Working Solution (10 µg/mL): Dilute the stock solution 1:100 with HPLC-grade water. This working solution will be used to spike all samples, calibration standards, and quality controls.

-

Analyte Stock and Working Solutions: Prepare stock and working solutions of the target analyte(s) in a similar manner.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Aminoglycosides and scyllo-inosamine are highly polar and not amenable to traditional reversed-phase SPE. Cation exchange SPE is an effective technique for extracting these positively charged molecules from complex matrices like plasma.[5][6]

-

Sample Spiking: To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of the 10 µg/mL IS working solution.

-

Protein Precipitation: Add 200 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Oasis WCX) with 1 mL of methanol followed by 1 mL of HPLC-grade water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode for retaining and separating highly polar compounds like aminoglycosides and scyllo-inosamine.[7] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in complex matrices.

Liquid Chromatography Parameters:

| Parameter | Recommended Condition |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

Rationale: The proposed MRM transitions are based on the expected fragmentation patterns of aminocyclitols, which typically involve the loss of water and ammonia from the protonated precursor ion. These transitions should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |

| scyllo-Inosamine (IS) | 180.1 | 162.1 (loss of H₂O) | 15 |

| 144.1 (loss of 2H₂O) | 20 | ||

| Kanamycin A | 485.3 | 163.1 | 25 |

| 324.2 | 20 | ||

| Tobramycin | 468.3 | 163.1 | 25 |

| 324.2 | 20 |

Method Validation: A Trustworthy System

The bioanalytical method should be validated in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[6]

Validation Parameters:

-

Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and IS.

-

Linearity and Range: Construct a calibration curve using at least six non-zero standards over the expected concentration range. The coefficient of determination (r²) should be >0.99.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The use of scyllo-inosamine hydrochloride as an IS is intended to mitigate this effect.

-

Recovery: Assess the extraction efficiency of the analyte and IS at low, medium, and high concentrations.

-

Stability: Evaluate the stability of the analyte and IS in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Interpretation and System Suitability

The peak area of the analyte is normalized to the peak area of scyllo-inosamine hydrochloride for each injection. The resulting peak area ratio is then used to determine the concentration of the analyte from the calibration curve.

System Suitability: Before each analytical run, inject a standard solution to confirm system performance, including retention time stability, peak shape, and signal intensity. The response of the internal standard should be monitored across the entire batch of samples. Significant variation in the IS response may indicate a problem with sample processing or instrument performance and should be investigated.

Conclusion

scyllo-Inosamine hydrochloride is a highly suitable internal standard for the LC-MS/MS quantification of aminoglycosides and other polar aminocyclitols. Its structural and chemical similarity to these analytes ensures that it effectively tracks and corrects for variability during sample preparation and analysis, leading to more accurate and reliable data. The protocols outlined in this application note provide a robust framework for developing and validating high-performance bioanalytical methods for critical applications in pharmaceutical and clinical research.

References

-

Kaufmann, A., Butcher, P., & Maden, K. (2012). Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices. Analytica Chimica Acta, 711, 46-53. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Waters Corporation. (n.d.). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

Or-Rath, E., et al. (2020). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Cellular and Molecular Life Sciences, 77(18), 3667–3681. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Shimadzu. (n.d.). Determination of Aminoglycoside Drugs Residual in Bee Products by LC-MS/MS. [Link]

-

Sleno, L., et al. (2009). Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brain Tissue Homogenates. Analytical Chemistry, 81(23), 9637–9643. [Link]

-

Mallet, C. R., et al. (2011). Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 879(31), 3677-3682. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. biosynth.com [biosynth.com]

- 3. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

Introduction: The Significance of scyllo-Inosamine and a Note on Synthetic Strategy

An authoritative guide to the chemical synthesis of scyllo-inosamine, a stereoisomer of inosamine, is presented below. This document provides a detailed examination of a scientifically validated synthetic route, complete with mechanistic insights, step-by-step protocols, and comprehensive references tailored for researchers and professionals in drug development.

Scyllo-inosamine is a naturally occurring aminocyclitol, a class of compounds that has garnered significant interest in medicinal chemistry. Its unique stereochemistry makes it a valuable chiral building block for the synthesis of various biologically active molecules, including glycosidase inhibitors and aminoglycoside antibiotics. The precise arrangement of its amino and hydroxyl groups on a cyclohexane scaffold is critical to its function and makes its chemical synthesis a challenging and important endeavor.

A key consideration in any synthesis is the choice of starting material. While the query specified benzyl cyanide as a precursor, it is important to clarify from a chemical standpoint that this is not a viable or documented starting point for constructing the scyllo-inosamine core. Benzyl cyanide is an aromatic molecule. Its conversion to a saturated, highly functionalized cyclohexane with the specific scyllo stereochemistry would require an arduous and inefficient sequence of aromatic ring reduction and multiple stereoselective functional group introductions.

Therefore, this guide focuses on a well-established and scientifically validated approach that begins with a more logical and structurally related precursor: myo-inositol. This starting material already possesses the requisite cyclohexane backbone and hydroxyl groups, making the synthetic challenge one of strategic protection, stereoinversion, and functional group manipulation.

A Validated Synthetic Pathway from myo-Inositol

The most common and effective syntheses of scyllo-inosamine begin with an abundant and inexpensive starting material, myo-inositol. The general strategy involves a sequence of reactions designed to selectively invert the stereochemistry of one hydroxyl group to an axial position, convert it to an azide, and then reduce the azide to the target amine.

The key steps in this transformation are:

-

Protection of myo-Inositol: Selective protection of the hydroxyl groups is necessary to isolate and react with a single hydroxyl group. This is often achieved via ketalization.

-

Oxidation: The targeted equatorial hydroxyl group is oxidized to a ketone.

-

Reduction: The ketone is then reduced, typically with a hydride reagent, to an axial hydroxyl group. This step is crucial for establishing the scyllo configuration.

-

Activation and Displacement: The newly formed axial hydroxyl group is activated (e.g., as a triflate) and then displaced with an azide nucleophile via an SN2 reaction.

-

Deprotection and Reduction: Finally, the protecting groups are removed, and the azide is reduced to the primary amine, yielding scyllo-inosamine.

Below is a visual representation of this synthetic workflow.

Caption: Workflow for the synthesis of scyllo-Inosamine from myo-Inositol.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established literature. Researchers should always consult the original publications for complete details and safety information.

Step 1: Synthesis of 1,2:4,5-di-O-cyclohexylidene-myo-inositol

This step selectively protects four of the six hydroxyl groups, leaving the C3 and C6 hydroxyls free.

-

Rationale: Cyclohexylidene ketals are used to protect the cis-diols present in myo-inositol. This leaves the C3 and C6 hydroxyls available for subsequent reactions.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| myo-Inositol | 1.0 | 180.16 | 10.0 g |

| Cyclohexanone dimethyl ketal | 2.5 | 144.21 | 20.0 mL |

| p-Toluenesulfonic acid (p-TsOH) | 0.1 | 172.20 | 0.95 g |

| Dimethylformamide (DMF) | - | 73.09 | 100 mL |

Procedure:

-

Suspend myo-inositol in DMF in a round-bottom flask equipped with a reflux condenser.

-

Add cyclohexanone dimethyl ketal and p-toluenesulfonic acid.

-

Heat the mixture to 120°C and stir for 4-6 hours. The reaction should become homogeneous.

-

Cool the reaction to room temperature and quench by adding a saturated solution of sodium bicarbonate until the solution is neutral.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield the di-protected inositol as a white solid.

Step 2: Oxidation to the Inosose

The free hydroxyl groups are oxidized to form a ketone.

-

Rationale: Oxidation creates a planar ketone, which allows for the subsequent stereocontrolled introduction of a new hydroxyl group in the desired axial orientation.

Procedure:

-

Dissolve the di-protected inositol from Step 1 in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC).

-

Concentrate the filtrate under reduced pressure to obtain the crude ketone (inosose), which is often used directly in the next step.

Step 3: Stereoselective Reduction

The ketone is reduced to form the scyllo-inositol derivative with an axial hydroxyl group.

-

Rationale: Sodium borohydride (NaBH₄) will preferentially attack the ketone from the less sterically hindered equatorial face, pushing the resulting hydroxyl group into the axial position, thus achieving the required stereochemical inversion.

Procedure:

-

Dissolve the crude inosose from Step 2 in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction for 1-2 hours at 0°C.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the scyllo-inositol derivative.

Step 4: Azide Formation

The axial hydroxyl group is converted to an azide with inversion of configuration.

-

Rationale: The hydroxyl group is first converted into a good leaving group (triflate). Subsequent SN2 displacement with sodium azide introduces the azide group.

Procedure:

-

Dissolve the scyllo-inositol derivative from Step 3 in dry DCM and cool to 0°C.

-

Add pyridine, followed by the dropwise addition of triflic anhydride (Tf₂O).

-

Stir for 30 minutes, then add sodium azide (NaN₃) and a small amount of DMF to aid solubility.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The crude azide can be purified by column chromatography.

Step 5: Deprotection and Reduction to scyllo-Inosamine

The protecting groups are removed, and the azide is reduced to the final amine product.

-

Rationale: Acidic hydrolysis removes the ketal protecting groups. Catalytic hydrogenation is a clean and efficient method for reducing the azide to a primary amine without affecting other functional groups.

Procedure:

-

Dissolve the azide from Step 4 in a mixture of tetrahydrofuran (THF) and water.

-

Add a strong acid, such as hydrochloric acid (HCl), and heat the mixture to reflux for 2-4 hours to remove the ketal groups.

-

Neutralize the solution and remove the solvent.

-

Dissolve the deprotected azide in methanol, add a palladium on carbon (10% Pd/C) catalyst.

-

Stir the suspension under an atmosphere of hydrogen gas (H₂) for 12-24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

The final product, scyllo-inosamine, can be purified by ion-exchange chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Conclusion

The synthesis of scyllo-inosamine from myo-inositol represents a classic example of stereochemical control in organic synthesis. By leveraging principles of protecting groups, oxidation-reduction, and nucleophilic substitution, the challenging scyllo stereochemistry can be accessed reliably. This protocol provides a robust framework for obtaining this valuable aminocyclitol for further use in drug discovery and development. Researchers are encouraged to consult the primary literature for further optimization and characterization data.

Application Note: Evaluation of scyllo-Inosamine Hydrochloride in In Vitro Cell Culture Models

Abstract

scyllo-Inosamine hydrochloride (SIA-HCl) is an aminocyclitol derivative structurally related to scyllo-inositol, a compound well-characterized for its ability to inhibit amyloid-

Part 1: Material Properties & Preparation

Physicochemical Profile

Unlike the neutral sugar scyllo-inositol, the hydrochloride salt of scyllo-inosamine is an ionic solid. This dictates specific handling to ensure stability and accurate dosing.

| Property | Specification | Notes |

| Compound | scyllo-Inosamine Hydrochloride | Aminocyclitol salt |

| Molecular Weight | ~215.6 g/mol (HCl salt) | Verify specific batch MW on CoA |

| Solubility | Water: >50 mMPBS: SolubleDMSO: Poor | Critical: Unlike many hydrophobic drugs, SIA-HCl is highly hydrophilic. Do not use DMSO as the primary solvent; it may precipitate or fail to dissolve. |

| Stability | Hygroscopic | Store desiccated at -20°C. Stock solutions are stable at -20°C for 3 months. |

| Transporters | SMIT1 / SMIT2 | Likely competes with myo-inositol for uptake via Sodium-dependent Myo-inositol Transporters. |

Stock Solution Preparation (100 mM)

-

Solvent: Sterile, nuclease-free water or PBS (pH 7.4).

-

Procedure:

-

Weigh 21.56 mg of SIA-HCl.

-

Dissolve in 1.0 mL of sterile PBS. Vortex until clear.

-

Filter Sterilization: Pass through a 0.22

m PVDF syringe filter. Note: Nylon filters may bind charged amines; PVDF or PES is preferred. -

Aliquot: Dispense into 50

L aliquots to avoid freeze-thaw cycles. Store at -20°C.

-

Part 2: Experimental Design Strategy

To validate SIA-HCl for drug development, we employ a "Safety-First, Efficacy-Second" logic.

-

Phase I: Basal Cytotoxicity (Safety): Determine the maximum tolerated dose (MTD) in healthy neurons.

-

Phase II: Neuroprotection Assay (Efficacy): Challenge cells with A

oligomers and measure the capacity of SIA-HCl to rescue viability.

Diagram 1: Mechanistic Logic & Workflow

Caption: Putative mechanism of action: SIA-HCl may intercept extracellular amyloid aggregation or provide intracellular osmoprotection via SMIT transport.

Part 3: Detailed Protocols

Protocol A: Basal Cytotoxicity Screening (MTT/CCK-8)

Objective: Establish the non-toxic concentration range.

Cell Line: SH-SY5Y (Human neuroblastoma) or PC12 (Rat pheochromocytoma). Reagents: Cell Counting Kit-8 (CCK-8) or MTT, DMEM/F12 media.

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment:

-

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

Readout:

-

Add 10

L CCK-8 reagent per well. -

Incubate 1–4 hours until orange color develops.

-

Measure Absorbance at 450 nm.

-

-

Analysis: Calculate % Viability relative to Vehicle Control (0

M).-

Acceptance Criteria: >90% viability at the chosen therapeutic dose.

-

Protocol B: Rescue from A Induced Toxicity

Objective: Assess the ability of SIA-HCl to prevent neuronal death caused by amyloid stress.

Critical Step: Preparation of Toxic A

-

Dissolve A

peptide in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to monomerize. Evaporate HFIP. -

Resuspend in DMSO to 5 mM.

-

Dilute to 100

M in cold F12 media and incubate at 4°C for 24h to form oligomers.

Assay Workflow:

-

Pre-Treatment:

-

Plate cells as in Protocol A.

-

Pre-treat cells with SIA-HCl (Selected doses, e.g., 10, 100

M ) for 1 hour prior to A -

Rationale: Allows potential transporter uptake and extracellular equilibration.

-

-

Challenge:

-

Add pre-formed A

oligomers to the wells (Final concentration: 10 -

Controls:

-

Vehicle (No SIA, No A

) -

Toxicity Control (No SIA, + A

10 -

Treatment Groups (+ SIA, + A

)

-

-

-

Co-Incubation: Incubate for 24–48 hours.

-

Readout: Perform CCK-8 or LDH release assay.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the Neuroprotection Rescue Assay.

Part 4: Data Analysis & Troubleshooting

Expected Results

| Group | Expected Viability (%) | Interpretation |

| Vehicle Control | 100% | Baseline health. |

| SIA-HCl Only (High Dose) | >90% | Confirms lack of intrinsic toxicity. |

| A | 40–60% | Successful establishment of disease model. |

| A | 70–90% | Positive Hit: Significant rescue effect. |

Troubleshooting Guide

-

Issue: SIA-HCl precipitates in media.

-

Cause: Interaction with high-concentration phosphates or sulfates in specific media formulations, though unlikely for this salt.

-

Solution: Pre-dissolve in PBS before adding to media. Ensure pH of media doesn't drift significantly upon addition (SIA-HCl is acidic; media buffering capacity should handle it, but check pH for concentrations >1 mM).

-

-

Issue: No toxicity observed in A

control.-

Cause: A

preparation failed to oligomerize. -

Solution: Verify oligomer formation via Western Blot (look for trimers/tetramers) or Dot Blot using A11 antibody.

-

-

Issue: High variability in replicates.

-

Cause: Edge effects in 96-well plate.

-

Solution: Fill outer wells with PBS; do not use them for data.

-

References

-

Ma, K., Thomason, L. A., & McLaurin, J. (2012). scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease.[3] Advances in Pharmacology, 64, 177-212.[3] Link

-

Sun, Y., et al. (2008). Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation.[4] Bioorganic & Medicinal Chemistry, 16(15), 7177-7184. Link

-

Fenili, D., et al. (2019). Properties of scyllo-inositol as a therapeutic for Alzheimer's disease. Expert Opinion on Investigational Drugs, 28(11). Link

-

McLaurin, J., et al. (2006). Cyclohexanehexol inhibitors of A

aggregation prevent and reverse Alzheimer phenotype in a mouse model. Nature Medicine, 12(7), 801-808. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

scyllo-Inosamine hydrochloride hygroscopic properties storage

The following technical support guide addresses the specific handling, storage, and troubleshooting of scyllo-Inosamine hydrochloride . This guide is designed for researchers requiring high-integrity data from this aminocyclitol standard.

Product Class: Aminocyclitol Standards | Chemical Nature: Hydrophilic Amine Salt[1]

Storage & Stability Protocols

Core Directive: Prevent hydrolysis and deliquescence through rigorous moisture control.[1]

Q: What is the optimal long-term storage condition for this compound?

A: Store scyllo-Inosamine hydrochloride at -20°C in a tightly sealed container, strictly under desiccating conditions.

-

Mechanism: As a hydrochloride salt of an aminocyclitol, this compound possesses high lattice energy but is prone to hygroscopic destabilization .[1] The chloride counter-ion coordinates readily with atmospheric water molecules, breaking the crystal lattice and leading to deliquescence (turning into a liquid/oil).[1]

-

Protocol:

-

Place the primary vial inside a secondary container (e.g., a screw-top jar) containing active desiccant (Silica gel or Drierite™).[1]

-

Seal the secondary container with Parafilm® to prevent gas exchange.

-

Store at -20°C.

-

Q: I just removed the vial from the freezer. Can I open it immediately?

A: NO. Opening a cold vial exposes the hygroscopic salt to immediate condensation from ambient humidity.[1]

-

The "Warm-Up" Rule: Allow the vial to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator before breaking the seal.

-

Why? If the surface temperature of the solid is below the dew point of the lab air, water will condense instantly on the crystals.[1] This water absorption is often irreversible regarding physical form (clumping) and can alter the stoichiometric molecular weight (MW) used for calculations.[1]

Q: How long is the compound stable in solution?

A: scyllo-Inosamine HCl is prone to microbial degradation and slow hydrolysis in solution.[1]

-

Water: Stable for <24 hours at 4°C. For longer storage, aliquot and freeze at -80°C (stable for 1–3 months).

-

DMSO: Stable for 1–2 weeks at 4°C, provided the DMSO is anhydrous.

-

Recommendation: Prepare fresh solutions immediately prior to use. Do not store stock solutions unless absolutely necessary.

Handling & Hygroscopicity Troubleshooting

Core Directive: Manage physical form changes without compromising chemical purity.

Q: My powder has turned into a sticky gum or a solid clump. Is it degraded?

A: Likely no , but it has absorbed significant moisture.[1]

-

Diagnosis: Aminocyclitol HCl salts are deliquescent.[1] The "gum" is a supersaturated solution of the compound in atmospheric water.[1] Chemically, the scyllo-inosamine core is robust (all-equatorial cyclohexane ring), but the physical form is compromised.[1]

-

Recovery Protocol (The "Vacuum Rescue"):

-

Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (

) or Potassium Hydroxide ( -

Apply high vacuum (<0.1 mbar) for 24–48 hours.

-

Result: The water should sublime/evaporate, returning the compound to a solid (though likely amorphous rather than crystalline) state.[1]

-

Verification: Verify purity via

-NMR (

-

Q: How do I accurately weigh milligram quantities without static or moisture errors?

A: Use the "Difference Weighing" technique to avoid exposing the bulk solid to air for extended periods.[1]

Step-by-Step Weighing Protocol:

-

Equilibrate: Warm vial to Room Temperature (RT) in a desiccator.

-

Tare: Place the entire sealed vial on the balance. Tare to zero.

-

Transfer: Quickly remove the cap, transfer the approximate amount to your reaction vessel, and immediately recap the source vial.

-

Measure: Place the source vial back on the balance. The negative value displayed is the exact mass transferred.[1]

-

Benefit: This minimizes the time the hygroscopic bulk is exposed to humidity.[1]

-

Solubility & Experimental Design

Q: What solvents are compatible with scyllo-Inosamine HCl?

A:

| Solvent | Solubility | Notes |

|---|

| Water (

Q: Does the HCl salt affect biological assays?

A: Yes. The hydrochloride counter-ion contributes acidity.[1]

-

Impact: A 100 mM solution in water can have a pH < 4.0.[1]

-

Correction: When adding to cell culture media or enzyme assays, you must buffer the solution (e.g., with HEPES or PBS) to neutralize the acid.[1]

-

Calculation: Ensure you use the MW of the salt (

g/mol ) for molarity calculations, not the free base.[1]

Visualized Workflows

Figure 1: Critical Storage & Handling Decision Tree

This logic flow ensures sample integrity from receipt to experimentation.

Caption: Decision matrix for handling hygroscopic aminocyclitols. The "Warm-Up" step is the primary control point to prevent degradation.[1]

Figure 2: Recovery of Deliquesced Material

Workflow for salvaging samples that have absorbed moisture.

Caption: Protocol to reverse moisture absorption. Note that the physical crystal form may change, but chemical integrity is usually preserved.[1]

References & Authority

-

Biosynth. scyllo-Inosamine hydrochloride Product Data. Retrieved from [1]

-

National Institutes of Health (PubChem). 2-Deoxy-scyllo-inosamine (Compound Summary). Retrieved from [1]

-

ScienceMadness & ResearchGate Forums. Consensus on Handling Hygroscopic Amine Salts. (Synthesized from community technical discussions on drying amine-HCl salts). Retrieved from

-

Gaylord Chemical. DMSO Solubility Data. Retrieved from

Sources

Technical Support Center: Stability & Handling of scyllo-Inosamine HCl

[1][2][3]

Introduction

Welcome to the Technical Support Center for scyllo-Inosamine HCl (1-amino-1-deoxy-scyllo-inositol hydrochloride). This guide addresses the physicochemical stability, solubility, and handling of this specific aminocyclitol.[1][2][3] Unlike its parent compound scyllo-inositol, the presence of the amino group and its hydrochloride salt form introduces unique stability considerations regarding pH sensitivity and oxidative potential.[4][1][2]

This document is designed to function as an interactive troubleshooting system. Follow the protocols and logic maps below to ensure experimental integrity.

Part 1: Core Stability Profile

The following data summarizes the stability characteristics of scyllo-Inosamine HCl based on aminocyclitol chemistry and structural analysis.

Physicochemical Stability Matrix

| Parameter | Stability Status | Technical Note |

| Solid State | High | Stable for >2 years at -20°C if desiccated.[4][1][2] Hygroscopic nature requires protection from moisture.[4][2] |

| Aqueous Solution (Acidic pH) | High | The protonated amine ( |

| Aqueous Solution (Neutral/Basic) | Moderate | Above pH 7.0, the free amine is susceptible to slow oxidation and carbamate formation if exposed to atmospheric CO₂.[1][2] |

| Thermal Stability | High | The cyclohexane backbone is rigid.[4][1][2] Solutions can withstand short-term heating (e.g., 50°C) for dissolution but should not be autoclaved due to potential discoloration (Maillard-type browning if impurities present).[4][1][2] |

| Photostability | Moderate | No chromophores for UV absorption, but amine salts can yellow over time.[4][1][2] Protect from direct light.[4][2] |

Part 2: Preparation & Handling Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a contaminant-free stock solution ensuring maximal stability.

Reagents Required:

Step-by-Step Methodology:

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents condensation, which degrades the solid salt.[4][1][2]

-

Weighing: Weigh the required amount rapidly. Note: The HCl salt is hygroscopic.[1][2]

-

Dissolution: Add water to 80% of final volume.[4][2] Vortex gently.

-

pH Verification: Check pH using a micro-probe. It should be slightly acidic (pH 4.0–6.[4][1][2]0) due to the HCl moiety.[4][1][2] Do not neutralize unless the experiment strictly requires it; the acidic state protects the amine.[4][1][2]

-

Filtration: Filter sterilize through a 0.22 µm PVDF filter into a sterile, light-protective tube (amber microcentrifuge tube).

-

Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: QC Verification via HPLC-ELSD/MS

Since scyllo-Inosamine lacks a UV chromophore, standard UV detection is ineffective.[4][1][2] Use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[4][1][2]

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column.[4][1][2]

-

Mobile Phase: Acetonitrile:Water (gradient, typically starting high organic).[4][1][2]

-

Buffer: 10 mM Ammonium Formate (pH 3.0) to maintain ionization.[4][1][2]

-

Detection: MS (ESI Positive Mode, look for

= 180.17 m/z for free base).[4][1][2]

Part 3: Troubleshooting & FAQs

Scenario 1: Solution Discoloration

User Question: "My stock solution turned faint yellow after 3 days at room temperature. Is it still usable?"

Technical Answer: Yellowing in amine solutions often indicates trace oxidation or the formation of "Schiff base" impurities if trace aldehydes (from water or container plasticizers) are present.[1][2]

-

Diagnosis: If the yellowing is faint, the purity is likely >98%, but it indicates non-optimal storage.[1][2]

-

Action: For cell culture or sensitive enzyme kinetics, discard the solution. For rough qualitative standards, it may be acceptable.

-

Prevention: Use high-purity water and store in the dark.[4][1][2]

Scenario 2: Precipitation upon pH Adjustment

User Question: "I adjusted the pH to 8.0 for my assay, and a precipitate formed."

Technical Answer: While scyllo-inosamine is water-soluble, rapid neutralization can cause localized high concentrations of the free base, or interaction with buffer ions (e.g., phosphates) causing salt precipitation.[4][1]

-

Mechanism:

.[4][1][2] -

Action: Dilute the sample or add the base more slowly while stirring. Ensure the final concentration does not exceed the solubility limit of the free base form.[1][2]

Scenario 3: Loss of Potency in Biological Assays

User Question: "My dose-response curve shifted after using a stock stored at 4°C for a month."

Technical Answer: scyllo-Inosamine is chemically stable, but biological "potency" loss often stems from concentration drift (evaporation) or microbial contamination (sugar amines are carbon/nitrogen sources for bacteria).[4][1][2]

Part 4: Visualizing Stability Logic

The following diagrams illustrate the decision-making process for handling and troubleshooting.

Diagram 1: Stability & Degradation Logic

Caption: Mechanistic pathway showing how pH influences the stability of the amine group.[1][2]

Diagram 2: Troubleshooting Workflow

Caption: Step-by-step guide for diagnosing solution issues.

[1][2][3]

References

-

Biosynth . scyllo-Inosamine hydrochloride Technical Data. Retrieved from [4][1][2]

-

PubChem . 1-Amino-1-deoxy-scyllo-inositol Compound Summary. National Library of Medicine.[4][2] Retrieved from [4][1][2]

-

Selleck Chemicals . scyllo-Inositol Stability and Storage. Retrieved from [4][1][2]

-

MDPI . Analysis of Scyllo-Inositol in a Wistar Rat Animal Model. Pharmaceuticals, 2014.[4][1][2][5] Retrieved from [4][1][2]

-

Delgado, A. Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 2008.[4][1][2] Retrieved from

Technical Support Center: Resolving scyllo-Inositol from myo-Inositol Isomers

Welcome to the technical support center for the resolution of scyllo-inositol from myo-inositol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these closely related stereoisomers. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.

Understanding the Challenge: The Stereochemistry of scyllo- and myo-Inositol

myo-Inositol and scyllo-inositol are stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, meaning they share the same chemical formula but differ in the spatial arrangement of their hydroxyl (-OH) groups. This subtle difference in stereochemistry leads to distinct physiological roles and therapeutic potentials, making their effective separation crucial for research and development.

myo-Inositol is the most abundant isomer in nature and plays a vital role in cellular signaling.[1] In contrast, scyllo-inositol is a rarer isomer that has garnered significant interest for its potential in treating neurodegenerative diseases like Alzheimer's.[2][3]

The primary challenge in their separation lies in their nearly identical physical properties, such as solubility and molecular weight. The orientation of the hydroxyl groups—five equatorial and one axial in myo-inositol, versus all six equatorial in scyllo-inositol—is the key to their separation. scyllo-Inositol's all-equatorial conformation makes it the most thermodynamically stable of all inositol isomers.[4]

Caption: Chair conformations of myo- and scyllo-inositol.

Troubleshooting Guide: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating inositol isomers. However, challenges can arise.

Q1: I am seeing poor resolution between myo- and scyllo-inositol peaks. What can I do?

A1: Poor resolution is a common issue. Here are several factors to consider:

-

Column Choice: The stationary phase is critical. For inositols, which are highly polar, a hydrophilic interaction liquid chromatography (HILIC) column is often a good choice.[5] Alternatively, a cation-exchange resin in the calcium form, such as the Aminex HPX-87C, has been shown to resolve up to eight inositol isomers.[6]

-

Mobile Phase Composition: Fine-tuning the mobile phase can significantly impact resolution. For HILIC, adjusting the ratio of acetonitrile to water is key. For ion-exchange chromatography, modifying the buffer concentration and pH can improve separation.[7]

-

Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution, though this will also increase the run time.

-

Temperature: Operating the column at a slightly elevated temperature (e.g., 50°C) can enhance separation efficiency for some methods.[6]

Q2: My peaks are tailing. What is causing this and how can I fix it?

A2: Peak tailing can be caused by several factors:

-

Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing. Ensure your mobile phase pH is appropriate for your analytes and column.

-

Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

-

Column Contamination: A buildup of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent or follow the manufacturer's regeneration protocol.

-

Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume, causing peak broadening and tailing.

For a general overview of HPLC troubleshooting, refer to comprehensive guides from suppliers like Sigma-Aldrich.[8][9]

Q3: I am having trouble detecting the inositol isomers. What are my options?

A3: Inositols lack a chromophore, making UV detection challenging without derivatization.[10] Consider these detection methods:

-

Pulsed Amperometric Detection (PAD): This is a highly sensitive method for detecting underivatized carbohydrates.[11]

-

Mass Spectrometry (MS): LC-MS is a powerful technique for both separation and detection. It can distinguish between isomers and provide quantitative data.[10][12][13] Note that inositols may not be detected in positive ion mode; negative ion mode is often more successful.[12]

-

Pre-column Derivatization: Derivatizing the inositols with a UV-active or fluorescent tag allows for detection with more common UV or fluorescence detectors.[14]

Detailed Protocol: HPLC Separation of Inositol Isomers

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

-

Column: Aminex HPX-87C (300 mm x 7.8 mm) or equivalent cation-exchange column in the calcium form.

-

Mobile Phase: Deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 50°C.

-

Detection: Pulsed Amperometric Detector (PAD) or Refractive Index (RI) Detector.

-

Sample Preparation: Dissolve the inositol mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.

| Parameter | Value | Reference |

| Column | Aminex HPX-87C | [6] |

| Mobile Phase | Deionized Water | [6] |

| Flow Rate | 0.6 mL/min | [6] |

| Temperature | 50°C | [6] |

| Detection | PAD or RI | [11] |

Troubleshooting Guide: Enzymatic Conversion and Biotransformation

Enzymatic conversion of myo-inositol to scyllo-inositol offers a highly specific method for production.

Q1: The yield of scyllo-inositol from myo-inositol using microbial conversion is low. How can I improve it?

A1: Low yield can be due to several factors in the bioconversion process:

-

Microorganism Strain and Growth Conditions: Ensure you are using a suitable microorganism, such as a genetically engineered strain of Bacillus subtilis or Geobacillus kaustophilus, that expresses the necessary enzymes like inositol dehydrogenase.[15][16] Optimize growth temperature, pH, and media composition for robust cell growth and enzyme expression.

-

Reaction Temperature: The temperature for the conversion reaction is critical. For mesophilic enzymes expressed in thermophilic hosts, a lower reaction temperature (e.g., 30°C) may be necessary to prevent degradation of the product by other host enzymes.[17]

-

Substrate Concentration: High concentrations of myo-inositol can sometimes lead to substrate inhibition. Experiment with different starting concentrations to find the optimal level.

-

Cofactor Availability: Ensure that necessary cofactors, such as NAD+, are present in sufficient amounts.[17]

Q2: How do I purify the scyllo-inositol from the reaction mixture after enzymatic conversion?

A2: After the bioconversion, the desired product needs to be purified from the remaining substrate, cells, and media components.

-

Cell Removal: Centrifuge the reaction mixture to pellet the cells.

-

Protein Precipitation: Treat the supernatant to precipitate remaining proteins.

-

Crystallization: scyllo-Inositol can often be purified by crystallization from the clarified supernatant. This may involve adjusting the pH and temperature.[18]

Detailed Protocol: Enzymatic Conversion of myo- to scyllo-Inositol

This protocol is a generalized workflow based on published methods and will require specific optimization.

-

Cultivate the engineered microorganism (e.g., G. kaustophilus expressing B. subtilis inositol dehydrogenases) under optimal growth conditions (e.g., 60°C for cell propagation, then 40°C for enzyme production).[17]

-

Permeabilize the cells to allow for substrate entry and product release.

-

Initiate the conversion reaction by adding myo-inositol (e.g., 10 g/L) and NAD+ (e.g., 1 mM) to the permeabilized cells.[17]

-

Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30°C) for a set period (e.g., 24 hours) with shaking.[17]

-

Monitor the reaction progress by taking aliquots and analyzing them via HPLC.

-

Purify the scyllo-inositol from the final reaction mixture as described above.

Caption: Workflow for enzymatic conversion of myo- to scyllo-inositol.

Troubleshooting Guide: Selective Crystallization

Crystallization can be a cost-effective method for purifying scyllo-inositol, especially on a larger scale.

Q1: I am unable to induce crystallization of scyllo-inositol from a mixed isomer solution. What should I try?

A1: Inducing crystallization can be challenging. Here are some suggestions:

-

Solvent System: The choice of solvent is crucial. For underivatized inositols, a mixture of water and a less polar solvent like ethanol can be effective.[1] For derivatized inositols, other organic solvents like ethyl acetate may be more suitable.[19]

-

Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly evaporating the solvent or by gradually cooling a saturated solution.

-

Seeding: Adding a small seed crystal of pure scyllo-inositol can provide a nucleation site and induce crystallization.[19]

-

Purity of the Starting Material: Impurities can inhibit crystallization. Consider a preliminary purification step if your starting mixture is crude.

Q2: My crystals are impure and contain significant amounts of myo-inositol. How can I improve the purity?

A2: Co-crystallization is a common problem when dealing with isomers.

-

Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can be repeated several times to improve purity.

-

Controlled Cooling: Slow and controlled cooling of the saturated solution can favor the formation of more ordered, purer crystals. Rapid cooling can trap impurities.

-

Derivatization: In some cases, derivatizing the inositols can alter their crystallization properties and allow for more selective crystallization of one isomer.[2]

Detailed Protocol: Preferential Crystallization of Derivatized myo-Inositol

This method has been reported for the resolution of enantiomers of derivatized myo-inositol and illustrates the principles that could be adapted for separating diastereomers.[19]

-

Prepare a saturated solution of the derivatized inositol mixture in a suitable solvent (e.g., ethyl acetate) at a specific temperature.

-

Add a seed crystal of the desired pure isomer.

-

Allow the solution to equilibrate , which will lead to the precipitation of the seeded isomer.

-

Filter the precipitated crystals at their "filtration window" to obtain an enantiomerically (or diastereomerically) enriched product.

-

Repeat the process with the mother liquor, potentially seeding with the other isomer to recover it.

-

Recrystallize the enriched samples to achieve high purity.

| Step | Description | Reference |

| 1. Saturation | Create a saturated solution of the derivatized inositol mixture. | [19] |

| 2. Seeding | Introduce a seed crystal of the desired pure isomer. | [19] |

| 3. Equilibration | Allow the desired isomer to precipitate. | [19] |

| 4. Filtration | Collect the enriched crystals. | [19] |

| 5. Recrystallization | Further purify the crystals by recrystallization. | [19] |

Frequently Asked Questions (FAQs)

Q: Which separation method is best for my application?

A: The best method depends on your specific needs:

-

For analytical purposes (small scale, high purity): HPLC is the preferred method due to its high resolution and sensitivity.

-

For preparative scale (larger quantities): Enzymatic conversion followed by crystallization or selective crystallization of derivatized inositols are more scalable and cost-effective options.

Q: Can I use Gas Chromatography (GC) to separate inositol isomers?

A: Yes, GC can be used, but it requires derivatization of the polar hydroxyl groups to make the inositols volatile. This adds an extra step to the workflow and may introduce variability.[6]

Q: Are there any safety precautions I should be aware of?

A: Always follow standard laboratory safety procedures. When working with organic solvents, use a fume hood and wear appropriate personal protective equipment (PPE). If using microorganisms, follow biosafety guidelines.

Q: Where can I obtain pure standards for scyllo- and myo-inositol?

A: Pure standards are available from major chemical suppliers such as Sigma-Aldrich and Cayman Chemical.

References

-

Miyazaki, T., et al. (2020). Efficient pathway-driven scyllo-inositol production from myo-inositol using thermophilic cells and mesophilic inositol dehydrogenases: a novel strategy for pathway control. Applied and Environmental Microbiology, 86(14), e00732-20. Available at: [Link]

-

Sasaki, K., Hicks, K. B., & Nagahashi, G. (1988). Analysis of inositol by high-performance liquid chromatography. Carbohydrate Research, 183(1), 1-9. Available at: [Link]

- Wong, Y. H., et al. (1991). A simple two-step HPLC method for the separation and quantitation of myo-inositol and sorbitol in extracts of glomeruli from rat kidneys. Analytical Biochemistry, 199(2), 219-222.

- McLaurin, J., et al. (2011). Process for the preparation of scyllo-inositol. Google Patents, WO2011100670A1.